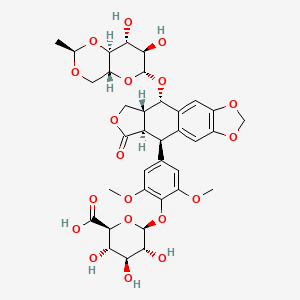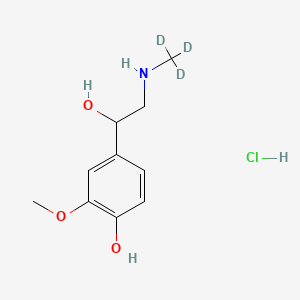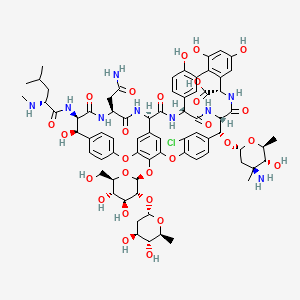
N-Methylpregabalin
説明
N-Methylpregabalin is a derivative of pregabalin, a well-known anticonvulsant and analgesic medication. It is structurally similar to gamma-aminobutyric acid, an inhibitory neurotransmitter. This compound has been studied for its potential therapeutic effects, particularly in the management of neuropathic pain and epilepsy .
作用機序
Target of Action
(S)-N-Methyl Pregabalin, also known as N-Methylpregabalin, is structurally similar to gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter . The primary targets of this compound are the α2δ-1 and α2δ-2 subunits of voltage-dependent calcium channels in central nervous system tissues .
Mode of Action
The compound exerts its effects by binding to the α2δ subunit of voltage-dependent calcium channels . This binding inhibits cellular calcium influx and attenuates neurotransmission .
Biochemical Pathways
The biochemical pathways affected by (S)-N-Methyl Pregabalin involve the modulation of calcium influx at nerve terminals. This modulation inhibits the release of excitatory neurotransmitters including glutamate, norepinephrine (noradrenaline), serotonin, dopamine, substance P, and calcitonin gene-related peptide .
Pharmacokinetics
After oral ingestion, (S)-N-Methyl Pregabalin is rapidly absorbed with a bioavailability of ≥90% . Its volume of distribution is 0.57 L/kg, and plasma protein binding is 0% . The absorption of pregabalin and entry into the central nervous system is dependent on active transport via the L-type amino acid transporter 1 (LAT1) .
Result of Action
The binding of (S)-N-Methyl Pregabalin to the α2δ subunit of voltage-dependent calcium channels results in the inhibition of cellular calcium influx. This leads to a reduction in the release of excitatory neurotransmitters, thereby controlling neuronal hyperexcitability . This mechanism is believed to underlie the compound’s efficacy in managing conditions such as neuropathic pain, postherpetic neuralgia, and fibromyalgia .
Action Environment
The action, efficacy, and stability of (S)-N-Methyl Pregabalin can be influenced by various environmental factors. For instance, physiological data such as cardiorespiratory fluctuations are known to influence the intrinsic connectivity estimation within several brain networks
生化学分析
Biochemical Properties
(S)-N-Methyl Pregabalin exhibits a high affinity for the α2δ-1 and α2δ-2 subunits of voltage-activated calcium channels . By binding to these subunits, it inhibits cellular calcium influx, thereby attenuating neurotransmission . This modulation of calcium influx plays a crucial role in the biochemical reactions involving (S)-N-Methyl Pregabalin.
Cellular Effects
(S)-N-Methyl Pregabalin influences cell function by controlling neuronal hyperexcitability . It reduces the release of several types of neurotransmitters including glutamate, noradrenaline, and substance P . This reduction in neurotransmitter release can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of (S)-N-Methyl Pregabalin involves its binding to the α2δ-1 and α2δ-2 subunits of voltage-activated calcium channels . This binding inhibits cellular calcium influx and attenuates neurotransmission . Despite its original design as a GABA mimetic, (S)-N-Methyl Pregabalin does not affect GABA A or GABA B receptor activity .
Temporal Effects in Laboratory Settings
It is known that the effects of (S)-N-Methyl Pregabalin can vary over time, with some patients experiencing relief from symptoms shortly after administration, while others may require longer periods of treatment to achieve the desired effects .
Dosage Effects in Animal Models
In animal models, the effects of (S)-N-Methyl Pregabalin can vary with different dosages . For example, in rats, pregabalin at a dosage of 60 mg/kg has been shown to attenuate mechanical, tactile, and heat hypersensitivity
Metabolic Pathways
It is known that pregabalin’s oral clearance is directly proportional to creatinine clearance, but is independent of gender, race, age, female hormonal status, daily dose, and dosing regimen .
Transport and Distribution
(S)-N-Methyl Pregabalin is transported across the blood-brain barrier (BBB) via the L-type amino acid transporter 1 (LAT1/SLC7A5) . This transporter mediates the transport of (S)-N-Methyl Pregabalin at the BBB, allowing it to exert its effects within the central nervous system .
Subcellular Localization
Given its mechanism of action, it is likely that (S)-N-Methyl Pregabalin localizes to regions of the cell where voltage-activated calcium channels are present, such as the cell membrane .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Methylpregabalin typically involves the methylation of pregabalin. One common method includes the reaction of pregabalin with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Advanced techniques such as high-performance liquid chromatography are employed for purification and quality control .
化学反応の分析
Types of Reactions: N-Methylpregabalin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it back to pregabalin.
Substitution: this compound can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Alkyl halides in the presence of a strong base.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Pregabalin.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
N-Methylpregabalin has been explored for various scientific research applications:
Chemistry: Used as a model compound to study the effects of methylation on the pharmacological properties of pregabalin.
Biology: Investigated for its interactions with biological macromolecules and its potential effects on cellular processes.
Medicine: Studied for its potential use in the treatment of neuropathic pain, epilepsy, and other neurological disorders.
類似化合物との比較
Pregabalin: The parent compound, widely used for its anticonvulsant and analgesic properties.
Gabapentin: Another related compound with similar uses but different pharmacokinetic properties.
4-Methylpregabalin: A derivative with higher binding affinity to the alpha-2-delta subunit and potentially greater potency.
Uniqueness: N-Methylpregabalin is unique due to its specific methylation, which may alter its pharmacokinetic and pharmacodynamic properties compared to pregabalin. This modification can potentially enhance its therapeutic effects or reduce side effects, making it a compound of interest for further research .
特性
IUPAC Name |
(3S)-5-methyl-3-(methylaminomethyl)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-7(2)4-8(6-10-3)5-9(11)12/h7-8,10H,4-6H2,1-3H3,(H,11,12)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MADUVMLGQASXOK-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(=O)O)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](CC(=O)O)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10652655 | |
| Record name | (3S)-5-Methyl-3-[(methylamino)methyl]hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1155843-61-0 | |
| Record name | (3S)-5-Methyl-3-[(methylamino)methyl]hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![methyl (1S,4S,5S,9S,10S,13R,14S)-5,9,14-trimethyl-2-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B564174.png)
![1-Azaspiro[2.5]octane,1-acetyl-](/img/structure/B564176.png)

![(3R)-3-[[(E)-4-amino-2-[[(2R)-2-[[(2S)-2,3-dihydroxypropanoyl]amino]propanoyl]amino]-4-oxobut-2-enoyl]amino]-2-oxoazetidine-1-sulfonic acid](/img/structure/B564181.png)






